N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide
Description
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide is a synthetic acetamide derivative featuring a hexyl linker substituted with an imidazole ring at the 6-position and a methyl-substituted phenyl group at the 2-position of the acetamide moiety. These analogs often exhibit biological activity, such as enzyme inhibition or antiproliferative effects, depending on substituent patterns and linker properties.
Properties
CAS No. |
88137-97-7 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(6-imidazol-1-ylhexoxy)-5-methylphenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-15-7-8-18(17(13-15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22) |
InChI Key |
ZRJCQHFJSHGKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide typically involves the formation of the imidazole ring followed by the attachment of the hexyl and acetamide groups. One common method involves the reaction of 1H-imidazole with a hexyl halide to form the hexyl-imidazole intermediate. This intermediate is then reacted with 5-methylphenol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer. The mechanism involves the inhibition of specific signaling pathways crucial for tumor growth and proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Studies suggest that it may mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This neuroprotection is attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.
Material Science
Polymer Composites
In material science, this compound is being explored as an additive in polymer composites. Its incorporation enhances the mechanical properties and thermal stability of polymers, making it suitable for applications in coatings and packaging materials.
Optoelectronic Devices
The compound's unique chemical structure allows it to be used in the development of optoelectronic devices. Research has shown that it can improve the efficiency of organic light-emitting diodes (OLEDs) by enhancing charge transport properties.
Cosmetic Formulations
Skin Care Products
this compound is being utilized in cosmetic formulations due to its moisturizing and skin-conditioning effects. Studies on topical formulations have indicated that it improves skin hydration and elasticity, making it a valuable ingredient in anti-aging products.
Formulation Stability
The compound contributes to the stability of cosmetic products by acting as an emulsifier and stabilizer. Its presence helps maintain the consistency and efficacy of formulations over time, which is crucial for consumer satisfaction.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against breast and prostate cancer cell lines |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Material Science | Polymer Composites | Enhances mechanical properties of polymers |
| Optoelectronic Devices | Improves efficiency of OLEDs | |
| Cosmetic Formulations | Skin Care Products | Increases skin hydration and elasticity |
| Formulation Stability | Acts as an emulsifier/stabilizer |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that this compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers.
- Neuroprotection Research : Another investigation demonstrated that the compound significantly reduced markers of inflammation and oxidative stress in neuronal cultures exposed to neurotoxic agents, suggesting its role in developing treatments for neurodegenerative diseases.
- Cosmetic Application Trial : A clinical trial evaluating a moisturizer containing this compound showed improved skin hydration levels after four weeks of use compared to a placebo.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of acetamide derivatives, differing primarily in linker length, aromatic substituents, and heterocyclic components. Below is a comparative analysis based on evidence:
Table 1: Key Structural Differences
Key Observations :
- Linker Flexibility: The hexyl linker in the target compound may enhance conformational flexibility compared to shorter phenoxymethyl or naphthalene-based linkers in analogs . This could influence binding kinetics in biological systems.
- Heterocyclic Diversity : Unlike triazole-thiazole hybrids (9a-9e) or naphthalene-triazole systems (6a-m), the target compound relies solely on imidazole for heterocyclic activity, which may limit multi-target engagement .
Physicochemical and Spectroscopic Data
While direct data for the target compound are unavailable, comparisons with analogs highlight trends:
Table 2: Spectroscopic Signatures of Analogous Compounds
Inferences for the Target Compound :
- The absence of strong electron-withdrawing groups (e.g., –NO₂ or –Cl) suggests its IR spectrum would lack peaks near 1500 cm⁻¹ (nitro) or 785 cm⁻¹ (C–Cl) .
- The hexyl linker’s –OCH₂ protons may resonate downfield (~5.4–5.5 ppm) similar to 6m, while the imidazole protons could appear near 7.5–8.5 ppm .
Biological Activity
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)acetamide, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer effects, receptor interactions, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following formula:
- Chemical Formula : C18H25N3O2
- Molecular Weight : 313.41 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of imidazole derivatives on FaDu hypopharyngeal tumor cells. The compound demonstrated superior cytotoxicity compared to standard treatments like bleomycin. The mechanism was attributed to enhanced binding to target proteins involved in apoptosis pathways .
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound may interact with various GPCRs, which are critical in mediating cellular responses. Specifically, it could modulate pathways associated with inflammation and pain, potentially offering therapeutic benefits in conditions like arthritis and neuropathic pain .
Imidazole derivatives often act as agonists or antagonists at GPCR sites, influencing downstream signaling pathways that regulate cell proliferation and survival. The specific interactions of this compound with GPCRs remain to be fully elucidated but are a promising area for future research .
Antioxidant Properties
Research indicates that compounds containing imidazole rings possess antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
